molecular formula C10H9N3O B2377068 [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol CAS No. 1466891-08-6

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

Cat. No.: B2377068
CAS No.: 1466891-08-6
M. Wt: 187.202
InChI Key: RUQZZBPVCGEXSL-UHFFFAOYSA-N
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Description

Chemical Name: [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Molecular Formula: C₁₀H₉N₃O Molecular Weight: 187.2 g/mol CAS Number: 1466891-08-6 Structural Features: This compound consists of a pyrimidine ring substituted at the 2-position with a pyridin-2-yl group and at the 4-position with a hydroxymethyl (-CH₂OH) group.

Synthesis: The compound can be synthesized via reduction of a ketone precursor, such as (2-(pyridin-2-yl)pyrimidin-4-yl)methanone, using sodium borohydride (NaBH₄) in methanol. This method achieves high yields (87–98%), as demonstrated in analogous pyridine-pyrimidine methanol derivatives .

Properties

IUPAC Name

(2-pyridin-2-ylpyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-7-8-4-6-12-10(13-8)9-3-1-2-5-11-9/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQZZBPVCGEXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol typically involves the construction of the pyrimidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the pyrimidine ring. This is followed by the reduction of the resulting intermediate to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its high purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol serves as a critical scaffold in the development of novel pharmaceuticals. Its structural characteristics enable it to act as a potent inhibitor of various protein kinases, which are crucial targets in cancer therapy. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cell proliferation in cancer cell lines, demonstrating promising results against acute myeloid leukemia cells (MV4-11) .

2. Antifibrotic Activity

Recent studies have identified this compound derivatives as potential antifibrotic agents. A series of compounds were tested against immortalized rat hepatic stellate cells, revealing that certain derivatives exhibited better anti-fibrotic activity than existing treatments like Pirfenidone. Compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate showed IC50 values of approximately 45 μM, indicating their potential as therapeutic agents for fibrotic diseases .

Biological Research

1. Enzyme Interaction Studies

The compound has been utilized in enzyme interaction studies due to its ability to form hydrogen bonds with amino acid residues in enzyme active sites. This property allows it to inhibit enzyme activity effectively, making it a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic use .

2. Antimicrobial and Antiviral Properties

Research has also highlighted the antimicrobial and antiviral activities of pyrimidine derivatives, including this compound. These compounds have been shown to exhibit significant activity against various pathogens, suggesting their utility in treating infectious diseases .

Industrial Applications

1. Synthesis of Complex Organic Molecules

In industrial chemistry, this compound is employed as an intermediate in the synthesis of more complex organic molecules. Its versatility allows for modifications that lead to the creation of various functionalized derivatives used in different applications, including dyes and polymers .

2. Material Science

The compound's unique properties also make it suitable for applications in material science, where it can be incorporated into materials designed for specific functionalities, such as enhanced thermal stability or electrical conductivity .

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeIC50 Value (μM)Reference
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinateAntifibrotic45.69
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinateAntifibrotic45.81
Pyrimidine Derivative AAntimicrobial50.00
Pyrimidine Derivative BAntiviral30.00

Case Studies

Case Study 1: Protein Kinase Inhibition

In a study evaluating the efficacy of pyrimidine derivatives on protein kinase activity, several compounds derived from this compound were tested against CDK4 and CDK6. The results indicated that specific modifications to the pyridine moiety enhanced inhibitory potency, offering insights into structure-activity relationships crucial for drug design .

Case Study 2: Anti-fibrotic Drug Development

A series of experiments involving the evaluation of antifibrotic activity demonstrated that certain derivatives not only inhibited collagen synthesis but also reduced collagen deposition significantly in liver fibrosis models. This highlights the potential of these compounds as therapeutic agents for liver diseases characterized by excessive fibrosis .

Mechanism of Action

The mechanism of action of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit collagen prolyl 4-hydroxylases, which are involved in collagen synthesis. This inhibition can lead to reduced fibrosis and other therapeutic effects .

Comparison with Similar Compounds

Research Findings and Trends

  • Crystallography : SHELX software () has been widely used to resolve structures of analogous compounds, underscoring the importance of crystallographic data in optimizing synthetic routes .

Biological Activity

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including protein kinases and enzymes. Similar pyrimidine derivatives have been shown to inhibit specific protein kinases, leading to alterations in cell signaling pathways and subsequent biological effects such as anti-fibrotic and antimicrobial activities .

Target Interactions

  • Protein Kinases : Compounds in this class often exhibit inhibitory effects on protein kinases, which are crucial for regulating cell proliferation and survival.
  • Enzymatic Inhibition : The compound has been investigated for its potential to inhibit various enzymes, contributing to its therapeutic efficacy against diseases like cancer and infections .

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity : Research indicates that similar compounds can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression .
  • Antimicrobial Properties : Studies have demonstrated significant antibacterial activity against various strains of bacteria, including Gram-positive organisms. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.25–1 μg/mL .
  • Antiviral Effects : The compound has shown potential antiviral activity, particularly against influenza viruses, demonstrating a direct effect on viral replication .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor cell growth via kinase inhibition
AntimicrobialEffective against various bacteria (MIC = 0.25–1 μg/mL)
AntiviralReduces viral load in influenza models
Anti-fibroticExhibits properties that prevent fibrosis

Notable Research Outcomes

  • A study highlighted the synthesis and evaluation of novel derivatives that exhibited enhanced potency against various cancer cell lines, supporting the compound's potential as an anticancer agent .
  • Another investigation into pyrimidine derivatives revealed promising results for their use in treating infections, with several compounds showing significant antibacterial activity against resistant strains .

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics due to their lipophilicity, allowing them to penetrate cellular membranes effectively. The oral bioavailability of certain derivatives was reported at approximately 31.8%, suggesting a viable route for therapeutic administration .

Q & A

Q. What are the optimal synthetic routes for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, and how can reaction conditions be controlled to improve yield?

A robust synthesis involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous pyrimidine derivatives (e.g., tert-butyl carbamate intermediates using Pd₂(dba)₃ and BINAP ligands). Key steps include:

  • Coupling reactions : Use of toluene or ethanol as solvents under inert atmospheres (N₂) at elevated temperatures (100°C) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating intermediates. Post-reduction steps (e.g., Fe/NH₄Cl in ethanol) are critical for nitro-to-amine conversions .
  • Yield optimization : Control of stoichiometry (1.2–1.5 equivalents of nucleophiles) and catalyst loading (5–10 mol%) minimizes side reactions .

Q. What spectroscopic techniques (NMR, IR) are critical for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Key markers include:
    • Pyridine protons: δ 8.3–8.6 ppm (doublets for H-3/H-5) and δ 7.3–7.5 ppm (H-4).
    • Pyrimidine protons: δ 8.8–9.1 ppm (H-6) and δ 6.9–7.2 ppm (H-5).
    • Hydroxymethyl group: δ 4.6–4.8 ppm (CH₂OH, broad singlet due to exchange with D₂O) .
  • IR : O–H stretching (3200–3400 cm⁻¹) and aromatic C=C/C=N vibrations (1500–1600 cm⁻¹) confirm functional groups .

Q. What purification methods are effective for isolating this compound from complex mixtures?

  • Column chromatography : Silica gel with ethyl acetate/hexane (30–70% gradient) resolves polar impurities .
  • Recrystallization : Methanol/water or chloroform/acetone mixtures yield high-purity crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can computational docking studies predict the biological targets of this compound derivatives?

  • Docking workflows : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or demethylases). Focus on hydrogen bonding between the hydroxymethyl group and catalytic residues (e.g., Asp/Glu in active sites) .
  • Validation : Compare docking scores with experimental binding affinities from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How do structural modifications at the pyrimidine or pyridine rings influence binding affinity in enzyme inhibition assays?

  • Pyridine substitution : Fluorine at the 6-position (as in [1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol) enhances lipophilicity and target engagement via halogen bonding .
  • Pyrimidine modifications : Methylthio groups (e.g., 2-(methylthio)pyrimidine derivatives) improve metabolic stability but may reduce solubility .
  • SAR studies : Systematic replacement of hydroxymethyl with carboxy or amino groups alters selectivity (e.g., shift from kinase to protease inhibition) .

Q. What strategies resolve contradictions between crystallographic data and solution-phase spectroscopic analysis?

  • Crystallography : Use SHELXL for refinement; compare torsion angles (e.g., pyridine-pyrimidine dihedral angles) with DFT-optimized geometries .
  • Solution-phase validation : Variable-temperature NMR (VT-NMR) assesses conformational flexibility. Discrepancies in proton chemical shifts may indicate dynamic equilibria (e.g., keto-enol tautomerism) .

Q. How does the hydroxymethyl group impact solubility and bioavailability, and how can it be chemically modified?

  • Solubility : The –CH₂OH group increases polarity (TPSA ~50 Ų) but may limit BBB penetration. PEGylation or prodrug strategies (e.g., acetate esters) enhance aqueous solubility .
  • Bioavailability : Methylation or conversion to sulfonate esters improves logP (e.g., from –0.5 to +1.2) without compromising target binding .

Methodological Notes

  • Contradiction analysis : Cross-validate spectral data (NMR/IR) with single-crystal XRD to confirm stereochemistry .
  • Advanced synthesis : For deuterated analogs, employ H₂O/D₂O exchange under acidic conditions to label the hydroxymethyl group .

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